2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a triazinetrione core linked to a substituted benzylidene moiety via a thioacetohydrazide bridge. Its molecular structure includes a 2-ethoxyphenyl group, which confers distinct electronic and steric properties compared to analogs with hydroxy, chloro, or methoxy substituents. The (E)-configuration of the hydrazone bond is critical for its stability and intermolecular interactions .
Properties
Molecular Formula |
C14H15N5O4 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H15N5O4/c1-2-23-11-6-4-3-5-9(11)8-15-18-12(20)7-10-13(21)16-14(22)19-17-10/h3-6,8H,2,7H2,1H3,(H,18,20)(H2,16,19,21,22)/b15-8+ |
InChI Key |
SOLVRRQSUCTFOK-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazine ring The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the triazine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research could explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the benzylidene moiety significantly influences solubility, crystallinity, and biological activity. Key analogs include:
*Calculated based on analogous structures.
Structural and Crystallographic Insights
- Dihedral Angles : In , the dihedral angle between aromatic rings is 18.28°, whereas chloro-substituted analogs () show greater planarity due to stronger π-π interactions .
Biological Activity
The compound 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a synthetic derivative of triazine and hydrazone that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity based on recent studies and findings.
- Molecular Formula : C14H13N6O5
- Molecular Weight : 345.29 g/mol
- SMILES Notation : O=C1NC(NN=C1NC(C(N/N=C/C2=CC(C([O-])=O)=CC=C2)=O)C)=O
- InChI Key : InChI=1S/C14H14N6O5/c1-7(16-10-12(22)17-14(25)20-18-10)11(21)19-15-6-8-3-2-4-9(5-8)13(23)24/h2-7H,1H3,(H,16,18)(H,19,21)(H,23,24)(H2,17,20,22,25)/p-1/b15-6+
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in vitro against various cancer cell lines. The following sections summarize key findings from recent studies.
Anticancer Activity
Research has shown that derivatives of triazine compounds exhibit significant cytotoxicity against several human cancer cell lines. For instance:
-
Cytotoxicity Studies :
- Compounds related to triazines have demonstrated IC50 values below 100 μM against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
- The compound's structural analogs have been reported to induce apoptosis in these cell lines by increasing the number of apoptotic cells and activating caspases .
- Mechanism of Action :
Pharmacological Studies
Pharmacological evaluations have indicated that compounds similar to this compound may also exhibit other beneficial activities:
- Metabolic Stability :
- Potential Applications :
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
